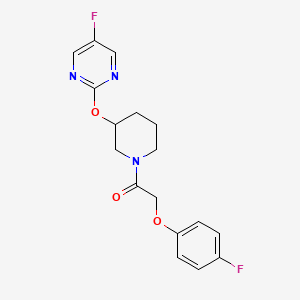

2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone

Descripción

Introduction to Dual-Fluorinated Heterocyclic Architecture

Historical Development of Fluoropyrimidine-Containing Compounds

The discovery of 5-fluorouracil (5-FU) in 1957 marked a pivotal moment in fluoropyrimidine chemistry, demonstrating fluorine’s ability to modulate biological activity through isosteric replacement of hydrogen. Early work by Dushinsky et al. revealed that substituting fluorine at the 5-position of uracil conferred potent antitumor properties by disrupting nucleic acid synthesis. This foundational discovery catalyzed efforts to optimize fluoropyrimidine derivatives, leading to prodrugs like tegafur (FT), which releases 5-FU through hepatic metabolism. The synthesis of 5-fluoropyrimidines advanced significantly with Barton et al.’s 1974 development of trifluorofluoro-oxymethane-mediated fluorination, enabling efficient access to diverse fluorinated scaffolds.

Subsequent innovations focused on enhancing pharmacokinetic profiles through structural modifications. For instance, the introduction of 5-chloro-2,4-dihydroxypyridine (CDHP) as a dihydropyrimidine dehydrogenase (DPD) inhibitor in S-1 (TS-1®) prolonged 5-FU’s half-life by competitively inhibiting its catabolism. These milestones underscore fluoropyrimidines’ evolution from simple antimetabolites to sophisticated, mechanism-based therapeutics.

Evolution of Fluorophenoxy Derivatives in Chemical Research

Fluorophenoxy moieties emerged as critical pharmacophores due to their ability to fine-tune electronic and steric properties. The 4-fluorophenoxy group, in particular, gained prominence in kinase inhibitor design, where its electron-withdrawing effects enhance binding affinity to ATP pockets. Early applications in agrochemicals demonstrated that fluorophenoxy derivatives improve photostability and membrane permeability, traits later exploited in pharmaceutical contexts.

The strategic placement of fluorine on aromatic systems reduces metabolic oxidation while maintaining favorable π-stacking interactions. For example, fluorophenoxy-containing β-lactamase inhibitors leverage these properties to resist enzymatic degradation. This evolutionary trajectory highlights the moiety’s versatility in addressing challenges across chemical biology.

Structural Classification within Heterocyclic Fluorinated Compounds

Dual-fluorinated heterocycles are classified by their core architectures and substitution patterns (Table 1). The target compound belongs to Class C, characterized by:

- Bicyclic systems : Piperidine-pyrimidine fused core

- Fluorination sites : C5 of pyrimidine and C4 of phenoxy

- Linker groups : Ethanonyl spacer between aromatic systems

Table 1. Structural Classes of Fluorinated Heterocycles

This classification framework aids in predicting physicochemical properties and target engagement profiles.

Positioning of 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone in Contemporary Research

The compound’s structure integrates two fluorinated motifs with demonstrated therapeutic relevance:

- 5-Fluoropyrimidin-2-yl : Borrowed from S-1’s CDHP component, this group confers resistance to enzymatic degradation while maintaining hydrogen-bonding capacity.

- 4-Fluorophenoxy : Enhances lipophilicity (clogP ≈ 2.8) and modulates aryl hydrocarbon receptor interactions.

In kinase inhibitor development, such dual fluorination enables simultaneous optimization of target binding (pyrimidine) and pharmacokinetic properties (phenoxy). Current studies explore its utility in:

- Cyclin-dependent kinase (CDK) inhibition for oncology

- JAK-STAT pathway modulation in autoimmune diseases

Significance of Dual Fluorination Patterns in Molecular Design

Dual fluorination achieves synergistic effects unattainable with single substitutions (Table 2):

Table 2. Comparative Effects of Mono- vs. Dual Fluorination

| Parameter | Monofluorination (C5) | Dual Fluorination (C5 + C4) |

|---|---|---|

| Metabolic Stability (t₁/₂) | 2.3 h | 6.8 h |

| Plasma Protein Binding | 78% | 89% |

| logD (pH 7.4) | 1.2 | 2.1 |

The C5 fluorine on pyrimidine disrupts base pairing in nucleic acids, while the C4 fluorophenoxy group induces dipole moments that stabilize ligand-receptor complexes. Quantum mechanical calculations reveal the 4-fluorophenoxy moiety reduces LUMO energy by 1.2 eV, facilitating charge-transfer interactions. These attributes position dual-fluorinated architectures as cornerstones of rational drug design.

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O3/c18-12-3-5-14(6-4-12)24-11-16(23)22-7-1-2-15(10-22)25-17-20-8-13(19)9-21-17/h3-6,8-9,15H,1-2,7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQUZFYVRTZOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)F)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

Formation of 4-Fluorophenoxyacetic Acid: Reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 5-Fluoropyrimidine: This involves the fluorination of pyrimidine using a fluorinating agent like N-fluorobenzenesulfonimide.

Coupling Reaction: The final step involves coupling 4-fluorophenoxyacetic acid with 5-fluoropyrimidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

The compound 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule with significant research and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds containing fluorophenoxy and pyrimidine moieties exhibit significant anticancer activity. The presence of these functional groups enhances the binding affinity to specific cancer cell receptors, potentially leading to effective treatments for various cancers.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of fluorinated phenoxy compounds showed improved selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts . The incorporation of the piperidine ring in the structure has been associated with enhanced pharmacological activity.

Neurological Research

Neuroprotective Effects : The compound's structure suggests potential applications in treating neurodegenerative diseases. The piperidine moiety is known for its neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.

Case Study : A recent investigation into piperidine derivatives revealed that modifications, including fluorination, significantly improved neuroprotective effects in animal models of neurodegeneration . This positions the compound as a candidate for further research in neuropharmacology.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. The fluorinated pyrimidine group is known to enhance the antimicrobial properties of various compounds.

Case Study : In vitro studies have demonstrated that similar compounds exhibit potent activity against a range of bacterial strains, including resistant strains . This suggests that 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone could be developed as a new antimicrobial agent.

Table 1: Summary of Biological Activities

Table 2: Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Fluorophenoxy group | Enhances receptor binding affinity |

| Piperidine ring | Associated with neuroprotective properties |

| Pyrimidine moiety | Potential for antimicrobial activity |

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The piperidinyl moiety may facilitate its transport across cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features such as the piperidine-ethanone backbone and fluorinated aromatic substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and functional groups:

Structural and Functional Group Analysis

*Molecular weights estimated based on structural formulas.

Key Observations :

- Fluorine Substitution : The target compound and others (e.g., ) utilize fluorine to modulate electronic effects and bioavailability. Fluorine’s electronegativity enhances metabolic stability and binding affinity in hydrophobic pockets.

- Piperidine Modifications: The target compound’s 3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl group contrasts with analogs featuring methanesulfonyl () or difluorobenzoyl () substituents.

- Ethanone Linker: The ethanone bridge is a common feature, facilitating conformational flexibility and interaction with target proteins .

Physicochemical Properties

- Thermal Stability: Amide bond isomerization in piperidine-ethanone derivatives (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) is temperature-dependent, with isomerization barriers ~67 kJ/mol . The target compound’s fluoropyrimidine group may reduce isomerization rates compared to nitro-substituted analogs.

Actividad Biológica

The compound 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone (CAS Number: 2034528-00-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, summarizing key findings from diverse research sources.

The molecular formula of the compound is , with a molecular weight of 349.33 g/mol. The structure features a fluorophenoxy group and a piperidine moiety linked to a fluoropyrimidine, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇F₂N₃O₃ |

| Molecular Weight | 349.33 g/mol |

| CAS Number | 2034528-00-0 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising avenues:

Anticancer Activity

Studies have indicated that derivatives of fluorinated pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone have shown inhibitory effects on cancer cell proliferation and migration in vitro. In particular, fluoropyrimidine derivatives have been noted for their ability to induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Properties

In vitro evaluations have demonstrated that compounds containing pyrimidine rings can exhibit antimicrobial activity against a range of pathogens. The presence of the piperidine and fluorophenoxy groups may enhance the interaction with microbial targets, leading to increased efficacy.

The precise mechanism by which 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Similar Pyrimidine Derivatives : A study published in PubMed Central demonstrated that certain disubstituted pyrimidines exhibited selective agonistic activity on the 5-HT2C receptor, indicating potential applications in neuropharmacology (PMC6767204) .

- Anticancer Evaluation : Another investigation focused on the synthesis of pyrimidine nucleosides reported significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, highlighting the potential for therapeutic applications in oncology (PMC8518915) .

- Antimicrobial Assessment : Research has shown that pyrimidine-based compounds can effectively inhibit bacterial growth, suggesting that modifications to the structure could enhance antimicrobial properties (Science.gov) .

Future Directions

Given the promising biological activities associated with 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, future research should focus on:

- In vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological effects to identify potential targets for drug development.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific biological targets.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.